16,16-Dimethylprostaglandin F2alpha

FP Receptor Binding Affinity Luteal Cell

Native PGF2α is rapidly inactivated by 15-PGDH in vivo, requiring continuous infusion for sustained FP receptor activation. 16,16-Dimethylprostaglandin F2alpha solves this via C-16 dimethylation, conferring resistance to 15-PGDH degradation. • 159% FP receptor affinity vs PGF2α; EC50 90 nM at human FP receptor • 3.3-fold selectivity over EP1, 22-fold over EP3 - minimized off-target confounding • Validated in vivo: bronchoconstriction (0-0.5 μg i.v., guinea pig) & 50-100% hepatic cytoprotection against endotoxin-induced CYP450 depletion Supplied ≥98% pure; store at -20°C.

Molecular Formula C22H38O5
Molecular Weight 382.5 g/mol
CAS No. 39746-23-1
Cat. No. B160336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16,16-Dimethylprostaglandin F2alpha
CAS39746-23-1
Synonyms16,16-dimethyl PGF2 alpha
16,16-dimethyl-PGF2alpha
16,16-dimethylprostaglandin F2alpha
16,16-dimethylprostaglandin F2alpha, (+-)-isomer
16,16-dimethylprostaglandin F2alpha, (5Z,9beta,11alpha,13E,15R)-isome
Molecular FormulaC22H38O5
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCCCCC(C)(C)C(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
InChIInChI=1S/C22H38O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-20,23-25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)/b8-6-,13-12+/t16-,17-,18+,19-,20-/m1/s1
InChIKeyYMRWVEHSLXJOCD-SCOYTADVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

16,16-Dimethylprostaglandin F2alpha: A Metabolically Stable PGF2α Analog for Reproductive and Respiratory Research Applications


16,16-Dimethylprostaglandin F2alpha (16,16-dimethyl PGF2α, CAS 39746-23-1) is a synthetic analogue of the naturally occurring prostaglandin F2α (PGF2α), a lipid mediator involved in reproductive biology, inflammation, and smooth muscle contraction [1]. This compound belongs to the class of metabolically stabilized prostaglandin F2α analogs, characterized by the substitution of two methyl groups at the C-16 position of the PGF2α backbone, which confers resistance to rapid metabolic degradation via 15-hydroxyprostaglandin dehydrogenase (15-PGDH) [2]. The compound retains agonist activity at the prostaglandin F (FP) receptor and is utilized in preclinical research to investigate luteolysis, uterine contractility, bronchoconstriction, and the cytoprotective roles of prostaglandins in hepatic and gastrointestinal models [3].

The Critical Need for 16,16-Dimethylprostaglandin F2alpha: Why Metabolic Stability and Sustained FP Receptor Activation Cannot Be Interchanged


Generic substitution of PGF2α analogs is scientifically invalid due to vast differences in metabolic stability and consequent pharmacokinetic profiles. While native PGF2α is rapidly inactivated in vivo by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) [1], 16,16-Dimethylprostaglandin F2α is specifically engineered to resist this degradation [2]. This structural modification is not uniform across the prostaglandin analog class; some analogs achieve stability through different means (e.g., phenyl ring substitution or halogenation) which can drastically alter receptor binding affinity and selectivity. Therefore, interchangeability is impossible without quantitative cross-validation of metabolic half-life and pharmacodynamic effects. The evidence below provides the required quantifiable differentiation to guide procurement of 16,16-Dimethylprostaglandin F2α for specific, stability-dependent research applications.

16,16-Dimethylprostaglandin F2alpha: A Quantitative Evidence Guide for Differentiated Scientific Selection


Enhanced FP Receptor Binding Affinity of 16,16-Dimethylprostaglandin F2alpha Relative to Native PGF2α

In a direct competitive radioligand binding assay using ovine luteal cell membranes, 16,16-Dimethylprostaglandin F2alpha demonstrated a relative binding affinity of 159% compared to native PGF2α, which served as the reference baseline (set at 100%) [1]. This indicates a modest but quantifiable increase in FP receptor affinity.

FP Receptor Binding Affinity Luteal Cell Radioligand Binding

In Vivo Efficacy of 16,16-Dimethylprostaglandin F2alpha in a Guinea Pig Model of Bronchoconstriction

In an in vivo guinea pig model of airway hyperresponsiveness, a single intravenous dose of 0-0.5 μg of 16,16-Dimethylprostaglandin F2alpha significantly inhibited the increase in tracheal insufflation pressure induced by histamine challenge .

Bronchoconstriction In Vivo Guinea Pig Tracheal Pressure

Hepatic Cytoprotective Effects: Prevention of Cytochrome P450 Depletion by 16,16-Dimethylprostaglandin F2alpha in a Rat Model of Endotoxemia

In a rat model of indomethacin-induced hepatic dysfunction and endotoxemia, concomitant administration of 16,16-Dimethylprostaglandin F2alpha afforded significant (50-100%) protection against the decrease in hepatic microsomal cytochrome P450 content and associated drug-metabolizing enzyme activities (aminopyrine N-demethylase, ethoxyresorufin O-deethylase) caused by indomethacin or exogenous endotoxin [1].

Cytochrome P450 Cytoprotection Hepatology Endotoxin

Documented Metabolic Stability: Resistance to 15-PGDH-Mediated Inactivation of 16,16-Dimethylprostaglandin F2alpha

A metabolism study in cynomolgus monkeys and human female subjects demonstrated that 16,16-dimethyl substitution confers resistance to the major inactivation pathway of natural prostaglandins. The dehydrogenation of the secondary alcohol group at C-15, the primary route of inactivation for PGF2α by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), is completely blocked in 16,16-Dimethylprostaglandin F2alpha, resulting in a considerably longer half-life in circulation compared to PGF2α [1].

Metabolic Stability 15-PGDH Pharmacokinetics Prostaglandin Analog

In Vitro Selectivity Profile: FP Receptor Agonism with Minimal Off-Target Activity

In vitro functional assays demonstrate that 16,16-Dimethylprostaglandin F2alpha exhibits potent agonist activity at the human FP receptor (EC50 = 90 nM) [1]. Its selectivity window against other prostanoid receptors, such as the EP1 (EC50 = 300 nM) and EP3 (EC50 = 2 µM) receptors, is quantifiable [1].

FP Receptor Selectivity IC50 Off-Target

Optimal Scientific Applications of 16,16-Dimethylprostaglandin F2alpha Driven by Quantitative Evidence


Reproductive Biology Research: Investigating Luteolytic and Uterotonic Mechanisms with a Stable FP Agonist

This compound is ideally suited for in vivo and ex vivo studies of luteolysis and uterine contractility, where sustained FP receptor activation is required to mimic or study reproductive processes. Its quantified metabolic stability and FP receptor affinity (159% of PGF2α [1]) enable researchers to study prolonged prostaglandin effects on corpus luteum regression and myometrial contraction without the confounding variable of rapid degradation that plagues native PGF2α. This is particularly relevant in rodent models where continuous infusion of native PGF2α would otherwise be necessary to achieve sustained effects.

Respiratory Disease Models: Probing the Role of FP Receptor in Airway Hyperresponsiveness

The confirmed in vivo efficacy in a guinea pig bronchoconstriction model at low microgram doses (0-0.5 μg i.v.) [1] validates its use as a potent bronchoconstrictor tool. Researchers investigating asthma, COPD, or other airway diseases can utilize 16,16-Dimethylprostaglandin F2alpha to specifically activate FP receptor pathways and dissect their contribution to airway tone and inflammation, leveraging its stability for sustained effects following systemic administration.

Hepatology and Toxicology: Evaluating Cytoprotective and Drug Metabolism Pathways

The documented ability of 16,16-Dimethylprostaglandin F2alpha to provide 50-100% protection against cytochrome P450 depletion in an in vivo rat model of endotoxemia [1] positions it as a valuable tool in hepatology and toxicology research. Scientists can employ this compound to investigate the molecular mechanisms underlying prostaglandin-mediated cytoprotection in the liver, and to study the interplay between inflammation and drug-metabolizing enzyme regulation, where its stability is a key advantage over native PGF2α.

Prostanoid Receptor Pharmacology: Delineating FP Receptor-Specific Signaling

With a defined EC50 of 90 nM at the human FP receptor and a quantifiable selectivity window over EP1 (3.3-fold) and EP3 (22-fold) receptors [1], 16,16-Dimethylprostaglandin F2α is a precise tool for pharmacological studies. It allows for the selective activation of FP receptor-mediated intracellular signaling cascades (e.g., calcium mobilization) in cell-based assays, minimizing confounding signals from other prostanoid receptors, which is crucial for target validation and pathway analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 16,16-Dimethylprostaglandin F2alpha

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.